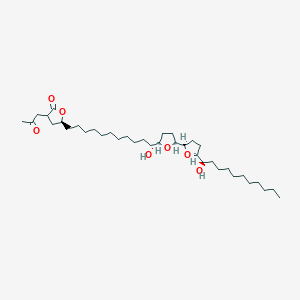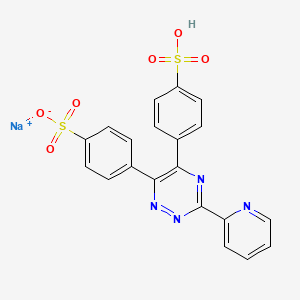
Ácido 2-butenedioico (2Z)-, polímero con metoxietileno, sal sódica de calcio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenedioic acid (2Z)-, polymer with methoxyethene, calcium sodium salt is a complex polymeric compound. It is formed by the polymerization of 2-butenedioic acid (also known as maleic acid) with methoxyethene (methyl vinyl ether) in the presence of calcium and sodium ions. This compound is known for its unique properties and applications in various fields, including industrial and scientific research.
Aplicaciones Científicas De Investigación
2-Butenedioic acid (2Z)-, polymer with methoxyethene, calcium sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various chemical compounds and as a stabilizer in polymer chemistry.
Biology: The polymer is used in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering.
Medicine: It is explored for its potential use in creating biodegradable medical implants and controlled-release drug formulations.
Industry: The polymer is used in the production of adhesives, coatings, and sealants due to its excellent binding properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, polymer with methoxyethene, calcium sodium salt typically involves the polymerization of maleic acid with methyl vinyl ether. The reaction is carried out in the presence of calcium and sodium ions, which act as stabilizers and catalysts. The polymerization process can be initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors. The reactants are mixed in precise ratios, and the reaction conditions are carefully controlled to ensure consistent product quality. The polymer is then purified and processed into various forms, such as powders or granules, for different applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenedioic acid (2Z)-, polymer with methoxyethene, calcium sodium salt undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce new functional groups into the polymer chain.
Mecanismo De Acción
The mechanism of action of 2-Butenedioic acid (2Z)-, polymer with methoxyethene, calcium sodium salt involves its interaction with various molecular targets. The calcium and sodium ions play a crucial role in stabilizing the polymer structure and enhancing its reactivity. The polymer can interact with biological molecules, such as proteins and nucleic acids, through electrostatic interactions and hydrogen bonding. These interactions can influence cellular processes and pathways, making the polymer useful in biomedical applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Butenedioic acid (2Z)-, polymer with 2-methoxyethene, calcium zinc salt: This compound is similar in structure but uses zinc ions instead of sodium ions.
2-Butenedioic acid (2Z)-, polymer with 2-propenoic acid, sodium salt: This polymer uses propenoic acid instead of methoxyethene.
Uniqueness
2-Butenedioic acid (2Z)-, polymer with methoxyethene, calcium sodium salt is unique due to its specific combination of calcium and sodium ions, which provide distinct properties such as enhanced stability and reactivity. This makes it particularly suitable for applications requiring high-performance materials with specific chemical and physical characteristics.
Propiedades
Número CAS |
62386-95-2 |
|---|---|
Fórmula molecular |
C7H7CaNaO5 |
Peso molecular |
234.19 g/mol |
Nombre IUPAC |
calcium;sodium;but-2-enedioate;methanidyloxyethene |
InChI |
InChI=1S/C4H4O4.C3H5O.Ca.Na/c5-3(6)1-2-4(7)8;1-3-4-2;;/h1-2H,(H,5,6)(H,7,8);3H,1-2H2;;/q;-1;+2;+1/p-2 |
Clave InChI |
PNTIJBKTVXQPIL-UHFFFAOYSA-L |
SMILES |
[CH2-]OC=C.C(=CC(=O)[O-])C(=O)[O-].[Na+].[Ca+2] |
SMILES isomérico |
[CH2-]OC=C.C(=C\C(=O)[O-])\C(=O)[O-].[Na+].[Ca+2] |
SMILES canónico |
[CH2-]OC=C.C(=CC(=O)[O-])C(=O)[O-].[Na+].[Ca+2] |
Key on ui other cas no. |
62386-95-2 |
Sinónimos |
2-butenedioic acid (Z)-, polymer with methoxyethene, calcium sodium salt (9CI) Fixodent Gantrez AT 955 maleic acid, methyl vinyl ether polymer, calcium sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(9E)-8-Acetyloxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] 2-methylprop-2-enoate](/img/structure/B1232444.png)
![N-[1-(Hydroxymethyl)-2-hydroxy-3-heptadecenyl]acetamide](/img/structure/B1232445.png)











![Methyl (1R,4R,5R,6R,8R,10R,11E,14R)-11-ethylidene-6-hydroxy-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-ene-5-carboxylate](/img/structure/B1232465.png)
